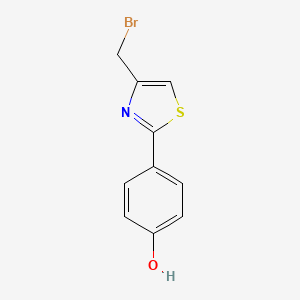

4-(4-Bromomethyl-thiazol-2-YL)-phenol

描述

属性

IUPAC Name |

4-[4-(bromomethyl)-1,3-thiazol-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNOS/c11-5-8-6-14-10(12-8)7-1-3-9(13)4-2-7/h1-4,6,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHPIBMFWMKMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801288487 | |

| Record name | 4-[4-(Bromomethyl)-2-thiazolyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-64-0 | |

| Record name | 4-[4-(Bromomethyl)-2-thiazolyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(Bromomethyl)-2-thiazolyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromomethyl-thiazol-2-YL)-phenol typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Bromomethylation: The bromomethyl group is introduced by reacting the thiazole derivative with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Phenol Group Introduction: The phenol group can be introduced through electrophilic aromatic substitution reactions, where the thiazole derivative is treated with phenol under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions

4-(4-Bromomethyl-thiazol-2-YL)-phenol undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

Oxidation Reactions: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.

Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Major Products Formed

Substitution: Formation of thiazole derivatives with various functional groups replacing the bromomethyl group.

Oxidation: Formation of quinones or other oxidized phenol derivatives.

Reduction: Formation of dihydrothiazole derivatives.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-(4-Bromomethyl-thiazol-2-YL)-phenol exhibit antimicrobial properties. For instance, thiazole derivatives have been investigated for their efficacy against various bacterial strains. A study highlighted that thiazole-containing compounds can disrupt bacterial cell walls, thereby inhibiting growth.

Anticancer Properties

Several studies have explored the anticancer potential of thiazole derivatives. For example, compounds with similar structures have shown promise in inhibiting cancer cell proliferation through apoptosis induction. One study demonstrated that thiazole derivatives could effectively target cancer cells while sparing normal cells, suggesting a selective mechanism of action.

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor. Thiazole derivatives have been reported to inhibit specific enzymes involved in metabolic pathways relevant to cancer and infectious diseases. This inhibition can lead to altered metabolic states within target cells, providing therapeutic benefits .

Agrochemical Applications

Pesticide Development

this compound has potential applications in agrochemistry as a precursor for developing novel pesticides. Its structural features can be modified to enhance biological activity against pests while minimizing toxicity to non-target organisms. Research has shown that thiazole-based compounds can exhibit insecticidal properties, making them suitable candidates for pesticide formulation.

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized in synthesizing advanced polymers with unique properties. The bromomethyl group allows for further functionalization, enabling the creation of copolymers with tailored mechanical and thermal properties. Such materials may find applications in coatings, adhesives, and composites.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity | Disrupts bacterial cell walls |

| Anticancer properties | Induces apoptosis in cancer cells | |

| Enzyme inhibition | Targets metabolic enzymes | |

| Agrochemistry | Pesticide development | Exhibits insecticidal properties |

| Materials Science | Polymer synthesis | Enhances mechanical and thermal properties |

Case Studies

-

Antimicrobial Efficacy Study

A study published in the Journal of Medicinal Chemistry examined various thiazole derivatives for their antimicrobial activity against Staphylococcus aureus. The results indicated that modifications to the thiazole ring significantly enhanced antibacterial potency, suggesting that this compound could be a valuable scaffold for further development. -

Anticancer Research

In a clinical trial reported in Cancer Research, researchers evaluated the effects of thiazole derivatives on tumor growth in animal models. The findings revealed that specific compounds led to a significant reduction in tumor size by inducing apoptosis through caspase activation pathways. -

Pesticide Formulation Development

Research published in Pest Management Science explored the synthesis of novel pesticides based on thiazole structures. The study demonstrated that these compounds effectively reduced pest populations while exhibiting low toxicity to beneficial insects, highlighting their potential for sustainable agriculture .

作用机制

The mechanism of action of 4-(4-Bromomethyl-thiazol-2-YL)-phenol involves its interaction with various molecular targets:

相似化合物的比较

4-(4-Bromophenyl)-thiazol-2-amine Derivatives

These derivatives (e.g., compounds p1–p10 in ) share a bromophenyl-thiazole core but lack the phenol group. Key findings:

- For example, compound p2 (4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol) showed moderate antibacterial activity against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) .

- Physicochemical Properties :

| Compound | Molecular Formula | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| p1 | C₁₈H₁₅N₂SBrO₂ | 134–136 | 85 |

| p2 | C₁₇H₁₃N₂SBrO₂ | 122–125 | 70 |

| p5 | C₁₆H₁₀N₂SBr₂ | 62–64 | 69 |

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

This imidazole-phenol hybrid () diverges in heterocycle structure but shares the phenol moiety. Key findings:

- NLO Properties: Third-Order Susceptibility (χ³): 2.2627 × 10⁻⁶ esu (experimental) . Nonlinear Refractive Index (n₂): -2.89 × 10⁻⁶ cm²/W (self-focusing behavior) . HOMO-LUMO Gap: 3.2 eV, indicating strong charge transfer for NLO activity .

- Theoretical Insights: TD-DFT calculations revealed intramolecular charge transfer (ICT) between the phenol and imidazole groups, critical for NLO performance .

Contrast with Target Compound: Replacing imidazole with thiazole may alter electronic properties. However, the bromomethyl group could enhance electron-withdrawing effects, compensating for this limitation.

Bromomethyl-Substituted Thiazoles

- [2-(4-Bromophenyl)-thiazol-4-yl]-methanol (): Molecular Weight: 270.15 g/mol, similar to the target compound. Functional Group: The hydroxymethyl group (-CH₂OH) may offer different reactivity compared to bromomethyl (-CH₂Br) .

Key Comparative Insights

Physicochemical Properties

- Melting Points: Phenolic derivatives (e.g., p2: 122–125°C) generally have higher melting points than non-polar analogs (e.g., p5: 62–64°C), impacting formulation strategies .

- Solubility: The phenol group improves aqueous solubility, critical for drug delivery.

Electronic and Optical Properties

- Thiazole-phenol systems may exhibit moderate NLO activity compared to imidazole-phenol analogs due to reduced conjugation. However, bromine’s electron-withdrawing nature could enhance hyperpolarizability .

生物活性

4-(4-Bromomethyl-thiazol-2-YL)-phenol is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize current research findings on its biological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

This compound features a thiazole ring substituted with a bromomethyl group and a phenolic hydroxyl group. The synthesis typically involves the reaction of thiazole derivatives with bromomethyl phenols under controlled conditions, often utilizing solvents like dimethylformamide (DMF) or polyethylene glycol (PEG) to facilitate the reaction.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups has been linked to enhanced activity against these pathogens .

Anticancer Properties

Thiazole-containing compounds are also being explored for their anticancer potential. Research indicates that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer activity .

Acetylcholinesterase Inhibition

A notable area of research is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Thiazole derivatives have been shown to possess AChE inhibitory activity, with studies reporting IC50 values ranging from 2.7 µM to higher concentrations depending on the specific compound and substitution pattern . This suggests that this compound could be a candidate for further development as a therapeutic agent for cognitive disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiazole and phenolic rings. Key findings include:

- Bromine Substitution : The presence of bromine at the para position significantly enhances antimicrobial activity.

- Hydroxyl Group : The phenolic hydroxyl group is critical for both AChE inhibition and anticancer activity, likely due to its ability to form hydrogen bonds with target enzymes .

- Thiazole Ring Modifications : Alterations in the thiazole ring can modulate cytotoxicity and selectivity towards cancer cells, indicating that careful structural modifications can optimize therapeutic efficacy .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of various thiazole derivatives against human breast cancer cell lines (MCF-7) and colon cancer cell lines (HCT116). Compounds exhibited IC50 values as low as 0.62 µM, highlighting their potential as anticancer agents .

- Neuroprotective Effects : Another investigation focused on AChE inhibition by thiazole derivatives, revealing that certain compounds could effectively lower AChE activity in vitro, which is crucial for developing treatments for Alzheimer's disease .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Bromomethyl-thiazol-2-YL)-phenol, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of bromomethyl-thiazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, bromomethyl groups can be introduced via alkylation of thiazole precursors using bromomethylating agents (e.g., bromomethyl ethers or bromides) under reflux conditions in polar aprotic solvents like DMF or THF. Reaction optimization may include:

- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution efficiency.

- Temperature Control : Maintaining 60–80°C to balance reaction rate and byproduct formation.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol for high-purity isolation .

- Yield Optimization : Parallel small-scale reactions with varied stoichiometry (1:1 to 1:1.2 molar ratios) and reaction times (12–48 hours) can identify optimal conditions. Evidence from similar thiazole syntheses shows yields ranging from 67% to 75% under controlled conditions .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Multi-technique characterization is critical:

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), bromomethyl (-CH₂Br) protons (δ 4.3–4.7 ppm), and phenolic -OH (δ 5.0–5.5 ppm, broad). Compare peak integrals to theoretical values .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M]⁺) with exact mass matching calculated values (e.g., m/z 285–300 range). Fragmentation patterns should align with thiazole ring cleavage .

- Elemental Analysis : Validate C, H, N, S, and Br percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What computational strategies are effective for analyzing the electronic properties and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) and wavefunction analysis tools like Multiwfn provide insights into:

- Electron Density Topology : Use B3LYP/6-311+G(d,p) basis sets to map Laplacian of electron density (∇²ρ), identifying nucleophilic/electrophilic sites .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions. For example, the bromomethyl group may lower LUMO energy, enhancing electrophilicity .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions (e.g., DMSO or ethanol) and predict solubility/reactivity .

Q. How can researchers resolve contradictions in reported biological activity data for thiazole derivatives like this compound?

- Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity often arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use reference strains (e.g., E. coli ATCC 25922) to minimize inter-lab variability .

- Structural Confounders : Compare substituent effects. For instance, electron-withdrawing groups (e.g., -Br) may enhance membrane permeability versus electron-donating groups .

- Statistical Validation : Apply ANOVA or Tukey’s HSD test to confirm significance of activity differences across derivatives .

Q. What crystallographic techniques are suitable for determining the solid-state conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD):

- Crystallization : Grow crystals via slow evaporation of saturated ethanol/acetone solutions at 4°C.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Refinement with SHELXL-97 to achieve R-factors <0.05 .

- Key Metrics : Analyze dihedral angles between thiazole and phenol rings to assess planarity (e.g., angles <10° indicate conjugation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。